molecular formula C9H12BrNO2S B13627912 Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

Cat. No.: B13627912
M. Wt: 278.17 g/mol
InChI Key: NCGBNZLYWGDLFH-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a brominated thiazole derivative with a tert-butyl substituent at position 4 and a methyl ester group at position 5. Thiazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a bromine atom at position 2 enhances its reactivity, making it a versatile intermediate for cross-coupling reactions or further functionalization. The bulky tert-butyl group contributes to steric hindrance, which may influence its chemical behavior and biological interactions .

Properties

Molecular Formula

C9H12BrNO2S

Molecular Weight

278.17 g/mol

IUPAC Name

methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H12BrNO2S/c1-9(2,3)6-5(7(12)13-4)14-8(10)11-6/h1-4H3

InChI Key

NCGBNZLYWGDLFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(SC(=N1)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

For the introduction of the tert-butyl group at the 4-position, coupling reactions involving 4-substituted thiazole intermediates are used. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate can be coupled with tert-butyl-containing carboxylic acids or amines using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in solvents like DMF at elevated temperatures (around 50 °C).

Subsequent bromination at the 2-position is performed using brominating agents like NBS, achieving regioselective substitution without affecting the tert-butyl group or the ester functionality.

Typical Experimental Conditions and Data

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Cyclization and Bromination Acetoacetate, N-bromosuccinimide, thiourea Water/THF Room temp to 60°C 70-90 One-pot reaction simplifies process
Base-promoted cyclization Alkyl 2-(methylthio)-2-thioxoacetate, methylene isocyanide, base Polar aprotic solvents (e.g., DMF) Room temperature >85 Metal-free, mild, rapid reaction
Coupling for tert-butyl group tert-butyl carboxylic acid, EDC, HOBt, DMF DMF 50 °C ~90 Carbodiimide-mediated amide bond formation
Bromination at 2-position N-bromosuccinimide (NBS) THF or mixed solvents Room temperature 80-95 Selective bromination without side reactions

Mechanistic Insights and Research Findings

  • The one-pot bromination and cyclization method reported by CN102079732B patent demonstrates the use of NBS to brominate the precursor, followed by addition of substituted thioureas to form 2-substituted amino-4-methylthiazole-5-carboxylate salts. Subsequent basification and purification yield high-purity products.

  • The base-promoted regioselective synthesis reported in the New Journal of Chemistry (2025) highlights the regioselectivity achieved by controlling the reaction conditions and choice of precursors, enabling selective substitution at the 2- and 4-positions on the thiazole ring under metal-free conditions.

  • Coupling strategies employing carbodiimide chemistry (EDC/HOBt) allow for the introduction of bulky tert-butyl groups at the 4-position on the thiazole ring, as demonstrated in medicinal chemistry research for analog synthesis of thiazole-5-carboxylates with biological activity.

Summary Table of Key Preparation Routes

Method Key Features Advantages Limitations
One-pot bromination and cyclization Combines bromination and ring closure in one step Simplifies synthesis, good yield Requires careful control of conditions
Base-promoted regioselective cyclization Metal-free, mild, rapid, regioselective High functional group tolerance Requires specific precursors
Carbodiimide coupling for tert-butyl introduction Efficient coupling of tert-butyl groups High selectivity and yield Multi-step, requires pure intermediates

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under controlled conditions.

Reaction Type Reagents/Conditions Product Key Observations
Grignard ExchangeiPrMgCl·LiCl, THF, −78°C 2-Formyl-4-methylthiazole-5-carboxylateMagnesium-bromide exchange achieved in 10 min; subsequent formylation with N-formylmorpholine (69% yield) .
Suzuki-Miyaura CouplingPd catalysts, aryl boronic acids2-Aryl-substituted thiazole derivativesLimited data available; requires optimization for steric hindrance from tert-butyl group.
AminationAmmonia/amines, Cu catalysis2-Amino-4-tert-butylthiazole-5-carboxylateTert-butyl group may influence reaction kinetics.

Cross-Coupling Reactions

The thiazole ring participates in C–H functionalization and cross-couplings:

Example Reaction Pathway
Ethyl 2-bromo-4-methylthiazole-5-carboxylate → Grignard reagent → formylation → oxidation → carboxylate intermediate .

  • Critical Step : Knochel’s turbo-Grignard reagent (iPrMgCl·LiCl) enables efficient bromine-lithium exchange at −78°C .

Ester Functionalization

The methyl ester group at the 5-position undergoes hydrolysis and derivatization:

Transformation Conditions Outcome Application
Hydrolysis4 N HCl in 1,4-dioxane Carboxylic acid derivativeEnables amide bond formation (e.g., with benzamides) .
AmidationHOBt/EDC, DMF, 60°C Thiazole-5-carboxamide derivativesUsed to synthesize HSET inhibitors (e.g., compound 25 in ).
TransesterificationAlcohols, acid catalystsAlkyl ester analogsModifies solubility for biological assays.

Heterocyclic Ring Modifications

The thiazole core engages in cycloadditions and ring-opening reactions:

Key Observations

  • Thiourea Reactions : Reacts with thiourea derivatives to form 2-aminothiazoles, though steric effects from the tert-butyl group may reduce yields.

  • Oxidative Functionalization : Limited data; potential for epoxidation or sulfone formation requires further study.

Biological Activity Through Reactivity

Derivatives synthesized via these reactions demonstrate pharmacological relevance:

  • HSET (KIFC1) Inhibition : Carboxamide derivatives (e.g., 2-(3-benzamidopropanamido)thiazole-5-carboxylates) show nanomolar biochemical potency against HSET, a kinesin target in cancer therapy .

  • Structure-Activity Relationship (SAR) : Bromine substitution enhances electrophilicity, while the tert-butyl group improves membrane permeability.

Scientific Research Applications

Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets in biological systems. The thiazole ring can participate in binding to enzymes or receptors, altering their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with key structural analogs, highlighting substituent positions, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications References
Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate (Target) C₁₀H₁₄BrNO₂S 278.2 Br (2), tert-butyl (4), methyl ester (5) Synthetic intermediate, potential drug development
Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate C₇H₈BrNO₂S 250.1 Br (2), methyl (4), ethyl ester (5) Laboratory chemical, synthesis intermediate
Methyl 2-bromo-5-isopropyl-1,3-thiazole-4-carboxylate C₈H₁₀BrNO₂S 264.1 Br (2), isopropyl (5), methyl ester (4) Unknown; structural similarity suggests agrochemical use
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate C₇H₁₀N₂O₂S 186.2 NH₂ (2), methyl (4), ethyl ester (5) Corrosion inhibitor for aluminum alloys
Methyl 2-(tert-butoxycarbonylamino)-1,3-thiazole-5-carboxylate C₁₀H₁₅N₂O₄S 271.3 Boc-protected NH (2), methyl ester (5) Intermediate in dasatinib synthesis
Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate C₁₂H₁₁NO₃S 265.3 OH (4), phenyl (2), ethyl ester (5) Antimicrobial (potential LAT inhibitor)

Key Structural Differences and Implications

Substituent Effects on Reactivity: The bromine atom at position 2 in the target compound enables nucleophilic substitution or cross-coupling reactions, unlike the amino group in ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, which facilitates chemisorption in corrosion inhibition .

Ester Group Variations :

  • Methyl esters (target compound) are less lipophilic than ethyl esters, which may influence solubility and pharmacokinetics in drug design .

Functional Group Diversity: The hydroxy and phenyl groups in ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate contribute to its antimicrobial activity by interacting with biological targets like lysine aminotransferase (LAT) in tuberculosis .

Research Findings and Data

Thermodynamic and Kinetic Data

  • Corrosion inhibition efficiency of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate reaches ~90% at 0.5 mM concentration in HCl, with adsorption following the Langmuir isotherm .
  • The tert-butyl group in the target compound may lower solubility in polar solvents, necessitating formulation adjustments for industrial applications .

Biological Activity

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₉H₁₃BrN₂O₂S
  • Molecular Weight : Approximately 261.18 g/mol
  • Appearance : White to off-white crystalline powder
  • Stability : Stable under standard laboratory conditions

The biological activity of thiazole derivatives, including methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate, can be attributed to several mechanisms:

  • DNA Interaction : Thiazole compounds often bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, which can induce apoptosis in cancer cells.
  • Biochemical Pathways : These compounds can influence various biochemical pathways, affecting cellular processes such as cell signaling and gene expression .
  • Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in critical metabolic processes, thereby altering cellular homeostasis .

Antimicrobial Activity

Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate has shown potential antimicrobial properties against a range of pathogens:

  • Bacterial Activity : Studies indicate that thiazole derivatives possess significant antibacterial properties, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range against various bacterial strains .
  • Fungal Activity : Similar compounds have demonstrated antifungal effects, making them candidates for further development as antifungal agents.

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives:

  • Cell Proliferation Inhibition : In vitro studies have shown that methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate can inhibit the proliferation of cancer cells through mechanisms such as inducing cell cycle arrest and apoptosis .
  • Selectivity Against Cancer Cells : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable trait for anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiazole derivatives:

  • Antitubercular Activity : A study evaluated various thiazole derivatives for their efficacy against Mycobacterium tuberculosis. Some derivatives showed enhanced potency compared to traditional antitubercular drugs, indicating a promising avenue for developing new treatments .
  • Cytotoxicity Studies : Research involving methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231. The compound's mechanism was linked to its ability to disrupt microtubule dynamics during mitosis .

Data Table of Biological Activities

Biological ActivityObserved EffectReference
AntibacterialMIC values in low micromolar range
AntifungalSignificant inhibition of fungal growth
AnticancerInduces apoptosis in cancer cells
AntitubercularEnhanced potency against M. tuberculosis

Q & A

Q. What are the established synthetic protocols for Methyl 2-bromo-4-tert-butyl-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step functionalization of the thiazole core. A common approach includes:

  • Step 1: Bromination of 4-tert-butyl-1,3-thiazole-5-carboxylic acid at the 2-position using brominating agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions .
  • Step 2: Esterification of the carboxylic acid group with methanol in the presence of a dehydration agent (e.g., DCC/DMAP) to form the methyl ester .
    Critical Parameters:
  • Temperature control during bromination (0–25°C) minimizes side reactions.
  • Catalyst selection (e.g., H2SO4 vs. TsOH) affects esterification efficiency.
  • Purification via column chromatography (hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns substituent positions (e.g., tert-butyl δ ~1.4 ppm; thiazole protons δ 7.5–8.5 ppm). Coupling constants confirm bromine’s electronic effects on the thiazole ring .
  • X-ray Crystallography (SHELX): Resolves 3D structure, confirming bromine’s steric impact on the tert-butyl group. SHELXL refinement is recommended for high-resolution data to model disorder in the tert-butyl moiety .
  • HRMS (EI/ESI): Validates molecular weight (e.g., [M+H]+ calc. 318.03; observed 318.05) .

Q. How can researchers assess the compound’s biochemical activity in cellular models?

Methodological Answer:

  • Enzyme Inhibition Assays: Use recombinant enzymes (e.g., kinases, proteases) to measure IC50 values. Pre-incubate the compound with the enzyme and monitor substrate conversion via fluorescence or absorbance .
  • Cellular Uptake Studies: Radiolabel the compound (e.g., 14C-methyl group) and quantify intracellular accumulation in cell lines (e.g., HeLa) using scintillation counting .
  • Dose-Response Analysis: Test concentrations from 1 nM–100 µM to identify therapeutic vs. cytotoxic ranges. For example, reports EC50 < 10 µM for antiviral activity in Vero cells .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity (e.g., antiviral vs. cytotoxic effects)?

Methodological Answer:

  • Target Deconvolution: Use affinity chromatography with immobilized compound to pull down binding proteins from lysates. Identify targets via LC-MS/MS .
  • CRISPR Knockout Models: Silence putative targets (e.g., viral polymerases) in cell lines to confirm on-/off-target effects .
  • Molecular Dynamics Simulations: Model interactions with viral proteases (e.g., SARS-CoV-2 Mpro) to explain differential inhibition across homologs .

Q. What strategies optimize regioselective bromination in thiazole derivatives?

Methodological Answer:

  • Directing Group Engineering: Introduce electron-withdrawing groups (e.g., COOCH3) at the 5-position to direct bromine to the 2-position. DFT calculations predict electrophilic substitution preferences .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance bromine activation. achieved 85% regioselectivity in DMF vs. 60% in THF .
  • In Situ Monitoring: Use Raman spectroscopy to track reaction intermediates and adjust stoichiometry dynamically .

Q. How can structural discrepancies between computational predictions and crystallographic data be reconciled?

Methodological Answer:

  • Torsional Angle Analysis: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with SHELX-refined X-ray structures. Discrepancies in tert-butyl orientation may arise from crystal packing forces .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···Br contacts) to explain deviations from gas-phase models .
  • Multi-Conformer Refinement: Use SHELXL’s PART instruction to model alternative conformations of flexible groups (e.g., tert-butyl) .

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